molecular formula C21H24N2O4S B2458634 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 955776-90-6

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2458634
M. Wt: 400.49
InChI Key: CZPHVRYEBBJVCC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, a methoxy group, and a benzenesulfonamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to elucidate the structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the benzenesulfonamide group might participate in substitution reactions, while the cyclopropanecarbonyl group could undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar sulfonamide and methoxy groups might enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is involved in various chemical syntheses and characterizations, demonstrating its potential in creating complex chemical structures. For instance, studies have shown its involvement in rhodium-catalyzed cyanation of chelation-assisted C-H bonds, highlighting its utility in synthesizing benzonitrile derivatives with good to excellent yield. This methodology has been applied in the formal synthesis of isoquinoline alkaloids, such as menisporphine, illustrating its significant role in complex organic syntheses (Manthena Chaitanya et al., 2013).

Structural Analysis and Complex Formation

The compound has also been utilized in structural analyses and the formation of complexes, as seen in the synthesis and antimicrobial study of novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates. These compounds were analyzed by physicochemical, thermogravimetric, and spectroscopic techniques, showing higher antimicrobial activity compared to their parent compounds. This indicates the compound’s versatility in creating effective antimicrobial agents (S. Vanparia et al., 2010).

Catalytic and Synthetic Applications

Furthermore, the compound's framework has facilitated the development of protocols based on cyclocarbonylative Sonogashira reactions for synthesizing N-containing heterocycles. These processes, carried out under CO pressure without copper salts as co-catalyst, demonstrate the compound's significant potential in catalytic and synthetic applications, particularly in creating carbonylmethylene isoindolines and dihydrobenzoazepines with complete chemo-stereoselectivity (L. Aronica et al., 2016).

Pharmaceutical and Therapeutic Potential

Its derivatives have shown promising results in pharmacological studies, such as exploring the structure-activity relationship of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives. These studies aimed to discover hybrid molecules acting as diuretic and antihypertensive agents, underscoring the compound's potential in pharmaceutical research (M. Rahman et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis, and investigating its mechanism of action. It could also be interesting to study its interactions with other molecules or its behavior under different conditions .

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14-11-19(27-2)7-8-20(14)28(25,26)22-18-6-5-15-9-10-23(13-17(15)12-18)21(24)16-3-4-16/h5-8,11-12,16,22H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPHVRYEBBJVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide

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